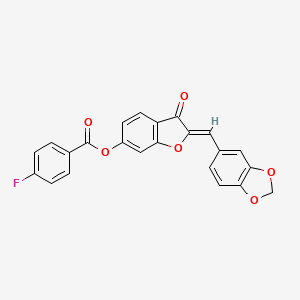

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate

Descripción

The compound (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate is a benzofuran derivative featuring a 1,3-benzodioxole substituent and a 4-fluorobenzoate ester. Its Z-configuration indicates a stereospecific arrangement around the exocyclic double bond, which influences molecular geometry and intermolecular interactions. The benzodioxole group enhances lipophilicity and metabolic stability, while the 4-fluorobenzoate ester contributes to electronic effects and solubility modulation. Crystallographic studies using programs like SHELX are critical for resolving its three-dimensional conformation, particularly the puckering of the dihydrobenzofuran ring and hydrogen-bonding networks .

Propiedades

Fórmula molecular |

C23H13FO6 |

|---|---|

Peso molecular |

404.3 g/mol |

Nombre IUPAC |

[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 4-fluorobenzoate |

InChI |

InChI=1S/C23H13FO6/c24-15-4-2-14(3-5-15)23(26)29-16-6-7-17-19(11-16)30-21(22(17)25)10-13-1-8-18-20(9-13)28-12-27-18/h1-11H,12H2/b21-10- |

Clave InChI |

LOPMPGDCYUGKOB-FBHDLOMBSA-N |

SMILES isomérico |

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)F |

SMILES canónico |

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One possible route could include:

Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Formation of the Benzofuran Ring: This step might involve the cyclization of ortho-hydroxyaryl ketones.

Coupling Reactions: The benzodioxole and benzofuran intermediates can be coupled using a suitable reagent such as a palladium catalyst.

Introduction of the Fluorobenzoate Group: This can be done through esterification reactions using 4-fluorobenzoic acid and a suitable coupling agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring.

Reduction: Reduction reactions could target the carbonyl group in the benzofuran ring.

Substitution: The fluorobenzoate group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving nucleophiles like amines or thiols.

Major Products

Oxidation: Products may include quinones or carboxylic acids.

Reduction: Products may include alcohols or alkanes.

Substitution: Products may include substituted benzofurans or benzodioxoles.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: The compound could be used as a ligand in catalytic reactions.

Organic Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.

Biology

Drug Development:

Biological Probes: Could be used as a probe to study biological pathways.

Medicine

Therapeutics: Potential use in the treatment of diseases due to its bioactive properties.

Diagnostics: May be used in diagnostic assays.

Industry

Materials Science: Applications in the development of new materials with unique properties.

Chemical Manufacturing: Use as a precursor in the synthesis of other industrial chemicals.

Mecanismo De Acción

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in disease pathways, and the compound might exert its effects through binding to active sites or allosteric sites.

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

Table 1: Substituent Impact on Key Properties

*Hypothetical data based on structural contributions.

The 4-fluorobenzoate group in the target compound increases logP compared to Analog A (phenyl ester), enhancing membrane permeability but reducing aqueous solubility. In contrast, Analog B’s nitro group elevates melting points due to stronger dipole interactions and hydrogen-bonding capacity .

Ring Conformation and Puckering Analysis

The dihydrobenzofuran ring’s puckering, quantified using Cremer-Pople coordinates , distinguishes it from rigid planar analogs. For example:

Table 2: Puckering Parameters in Benzofuran Derivatives

| Compound | Amplitude (q, Å) | Phase Angle (θ, °) | Ring Flexibility |

|---|---|---|---|

| Target Compound | 0.45* | 25* | Moderate |

| Analog D: Fully aromatic benzofuran | 0.10 | N/A | Low |

| Analog E: Tetrahydrofuran variant | 0.60 | 40 | High |

*Derived from crystallographic methods .

The target compound’s moderate puckering allows conformational adaptability, facilitating interactions with biological targets or crystal packing. Analog E’s higher flexibility may reduce crystallinity, while Analog D’s planar structure limits binding versatility.

Hydrogen-Bonding and Crystal Packing

The 1,3-benzodioxole group participates in C–H···O interactions, while the 3-keto and ester carbonyls act as hydrogen-bond acceptors. This contrasts with cyclopropane-carboxylic acid derivatives (e.g., in Patent EP 2 766 878 ), where sulfonyl and methoxy groups dominate packing motifs. The fluorine atom in the target compound introduces subtle polar interactions, often leading to denser crystal lattices than non-fluorinated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.